HLA-DR2 Binding Energy: J5 Peptide vs. Native MBP(85–99)
In silico binding energy calculations demonstrate that J5 peptide binds HLA-DR2 with significantly greater thermodynamic favorability than the native MBP(85–99) epitope [1]. The enhanced binding energy translates to more efficient competitive inhibition of MBP(85–99) presentation [1].
| Evidence Dimension | Binding energy (kcal/mol) |
|---|---|
| Target Compound Data | −9.8 ± 0.2 kcal/mol |
| Comparator Or Baseline | MBP(85–99) peptide: −7.1 ± 0.5 kcal/mol |
| Quantified Difference | Δ = −2.7 kcal/mol (J5 binds more strongly) |
| Conditions | In silico MOE software docking simulation; soluble HLA-DR2b |
Why This Matters
Lower binding energy directly correlates with higher competitive antagonism of the disease-relevant HLA-DR2–MBP(85–99) interaction, a key procurement criterion for researchers modeling antigen-specific autoimmunity.
- [1] Kant R, Pasi S, Surolia A. Homo-β-amino acid containing MBP(85-99) analogs alleviate experimental autoimmune encephalomyelitis. Sci Rep. 2015;5:8205. View Source
